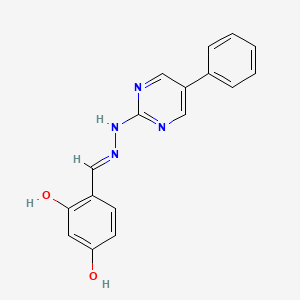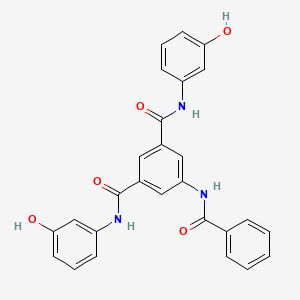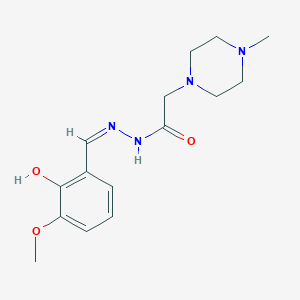
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, also known as DHBPMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. However, at high concentrations, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone can also induce cytotoxicity and oxidative stress in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and low cost. In addition, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has a high binding affinity for metal ions, making it a useful tool for the detection and removal of heavy metals from contaminated water. However, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone also has several limitations, including its potential toxicity and lack of selectivity for specific targets. Therefore, caution should be taken when using 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone in lab experiments, and further studies are needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for research on 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, including the development of more selective and potent analogs, the investigation of its potential applications in drug delivery and imaging, and the exploration of its mechanisms of action in various biological systems. In addition, further studies are needed to evaluate the safety and toxicity of 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone in vivo and to optimize its synthesis and purification methods for large-scale production. Overall, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has great potential for various scientific applications and warrants further investigation.
Méthodes De Synthèse
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone can be synthesized through a multi-step reaction process that involves the condensation of 2,4-dihydroxybenzaldehyde with 5-phenyl-2-pyrimidinecarboxylic acid hydrazide. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, and under reflux conditions. The final product is obtained through recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In biology, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from contaminated water. In chemistry, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Propriétés
IUPAC Name |
4-[(E)-[(5-phenylpyrimidin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-15-7-6-13(16(23)8-15)11-20-21-17-18-9-14(10-19-17)12-4-2-1-3-5-12/h1-11,22-23H,(H,18,19,21)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTAJBYYLKHNCA-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[(5-phenylpyrimidin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-phenoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6124431.png)
![7-(4-bromophenyl)-1-sec-butyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6124451.png)

![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6124465.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B6124479.png)
![methyl 1-{[1-(2-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6124492.png)
![2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B6124497.png)
![N-[1-(4-pyrimidinyl)ethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6124504.png)
![1-(3,4-dimethylphenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6124508.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6124509.png)
![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B6124516.png)
![2-{4-(3,5-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124521.png)
![1-(2,3-difluorobenzyl)-4-[1-(2-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6124531.png)
